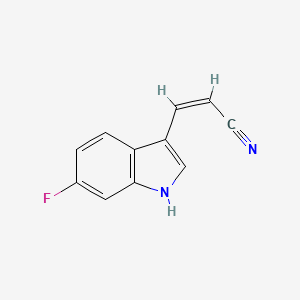

(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZIHGFKKGMRNQ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)NC=C2/C=C\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile is a fluorinated indole derivative that serves as a versatile intermediate in medicinal chemistry and drug discovery. The presence of the fluorinated indole scaffold, a privileged structure in many biologically active compounds, combined with the Z-configured acrylonitrile moiety, makes this compound a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a reliable and stereoselective pathway for the synthesis of this target molecule, intended to support researchers in their drug development endeavors.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a two-step sequence. The key disconnection lies at the double bond, suggesting an olefination reaction as the final step. To ensure the desired (Z)-stereochemistry, a modified Horner-Wadsworth-Emmons (HWE) reaction, specifically the Still-Gennari olefination, is the method of choice. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde. The required aldehyde precursor is 6-Fluoro-1H-indole-3-carbaldehyde, which can be synthesized from commercially available 6-fluoro-1H-indole via a Vilsmeier-Haack formylation.

Overall Synthetic Pathway

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 6-Fluoro-1H-indole-3-carbaldehyde

The introduction of a formyl group at the C3 position of the indole ring is a crucial first step. The Vilsmeier-Haack reaction is a highly effective and widely used method for this transformation on electron-rich heterocycles like indole.[1][2][3]

Reaction Mechanism: Vilsmeier-Haack Formylation

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from the reaction of a tertiary amide (N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[2] This electrophile is then attacked by the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation of 6-fluoro-1H-indole.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 6-Fluoro-1H-indole | C₈H₆FN | 135.14 | 10 | 1.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 12 | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Solvent |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | Workup |

| Brine | NaCl | 58.44 | - | Workup |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | Drying agent |

Procedure

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-fluoro-1H-indole (1.35 g, 10 mmol) in anhydrous DMF (20 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (1.12 mL, 12 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Heat the reaction mixture to 60 °C and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (100 g).

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

-

Dissolve the crude product in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 6-fluoro-1H-indole-3-carbaldehyde as a solid.

Part 2: Synthesis of this compound

The final step in the synthesis is the stereoselective formation of the (Z)-alkene. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a powerful tool for achieving high (Z)-selectivity.[4] This method utilizes a phosphonate reagent with electron-withdrawing groups, such as diethyl cyanomethylphosphonate, in the presence of a strong, non-nucleophilic base and a crown ether to sequester the metal cation.[4]

Reaction Mechanism: Still-Gennari Olefination

The reaction begins with the deprotonation of diethyl cyanomethylphosphonate by a strong base, such as potassium hexamethyldisilazide (KHMDS), to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 6-fluoro-1H-indole-3-carbaldehyde. The presence of the electron-withdrawing cyano group on the phosphonate and the use of a potassium base with a crown ether favor the formation of a kinetically controlled, less stable syn-betaine intermediate, which subsequently collapses to form the (Z)-alkene.

Caption: Simplified mechanism of the Still-Gennari olefination.

Experimental Protocol: Still-Gennari Olefination

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 6-Fluoro-1H-indole-3-carbaldehyde | C₉H₆FNO | 163.15 | 5 | 1.0 |

| Diethyl cyanomethylphosphonate | C₆H₁₂NO₃P | 177.14 | 6 | 1.2 |

| Potassium hexamethyldisilazide (KHMDS) | C₆H₁₈KNSi₂ | 199.48 | 6 | 1.2 |

| 18-Crown-6 | C₁₂H₂₄O₆ | 264.32 | 6 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent |

| Saturated ammonium chloride solution | NH₄Cl | 53.49 | - | Workup |

| Ethyl acetate | C₄H₈O₂ | 88.11 | - | Extraction |

| Brine | NaCl | 58.44 | - | Workup |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | Drying agent |

Procedure

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diethyl cyanomethylphosphonate (1.06 g, 6 mmol) and 18-crown-6 (1.58 g, 6 mmol) in anhydrous THF (30 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of KHMDS (0.5 M in toluene, 12 mL, 6 mmol) dropwise to the stirred solution.

-

Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the ylide.

-

In a separate flame-dried flask, dissolve 6-fluoro-1H-indole-3-carbaldehyde (0.82 g, 5 mmol) in anhydrous THF (15 mL).

-

Add the aldehyde solution dropwise to the cold ylide solution over 20 minutes.

-

Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Characterization of this compound

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₇FN₂ |

| Molecular Weight | 186.19 g/mol |

| CAS Number | 1350543-67-7 |

Spectroscopic Data (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a characteristic signal for the indole N-H proton at δ 11.5-12.5 ppm. The vinyl protons of the acrylonitrile moiety should appear as doublets in the range of δ 6.0-8.0 ppm, with a coupling constant (J) of approximately 11-12 Hz, which is characteristic of a (Z)-alkene. The aromatic protons of the indole ring will exhibit complex splitting patterns due to fluorine coupling.

-

¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should display signals for the cyano carbon around δ 118-120 ppm and the carbons of the double bond. The carbons of the indole ring will also be present, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₈FN₂ [M+H]⁺: m/z 187.0671; Found: (should be within ± 5 ppm).

Conclusion

This technical guide outlines a robust and stereoselective synthetic route for the preparation of this compound. The described two-step sequence, involving a Vilsmeier-Haack formylation followed by a Still-Gennari olefination, provides a reliable method for accessing this valuable building block for drug discovery and development. The detailed experimental protocols and characterization information are intended to enable researchers to successfully synthesize and validate this compound in their laboratories.

References

- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983, 24 (41), 4405–4408.

- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.

- Jones, G.; Stanforth, S. P. The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Org. React.2004, 49, 1–330.

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

Sources

The Strategic Modulation of Physicochemical Properties in 6-Fluoroindole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Fluorine Advantage in Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a fluorine atom, particularly at the 6-position, can profoundly influence a molecule's physicochemical properties, thereby enhancing its drug-like characteristics. This guide provides an in-depth exploration of the key physicochemical properties of 6-fluoroindole derivatives, offering both theoretical insights and practical experimental protocols for their determination. Understanding and optimizing these properties—namely lipophilicity, solubility, acidity (pKa), and metabolic stability—is paramount for the successful development of novel therapeutics. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and the overall pharmacological profile of the resulting molecules[1].

The 6-fluoroindole core has been successfully integrated into a variety of molecular frameworks to produce compounds with a broad spectrum of biological activities, including anticancer, neuroactive, and antiviral agents[1]. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the 6-fluoroindole scaffold in their therapeutic design strategies.

Core Physicochemical Properties of 6-Fluoroindole

The parent compound, 6-fluoroindole, is a beige-brown crystalline powder with a melting point in the range of 72-76 °C[2]. It is generally insoluble in water but soluble in many common organic solvents[2][3]. Its molecular formula is C8H6FN, with a molecular weight of approximately 135.14 g/mol [2].

| Property | Value/Description | Source(s) |

| Molecular Formula | C8H6FN | [2] |

| Molecular Weight | 135.14 g/mol | [2] |

| Appearance | Beige-brown crystalline powder | [2] |

| Melting Point | 72-76 °C | [2] |

| Aqueous Solubility | Insoluble | [2][3] |

| Organic Solvent Solubility | Soluble in many common organic solvents | [2][4] |

| XLogP3-AA (Computed) | 2.7 | [5] |

Lipophilicity (logP/logD): Tailoring Membrane Permeability

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

The Impact of 6-Fluoro Substitution

The introduction of a fluorine atom to an aromatic ring generally increases lipophilicity. This is attributed to fluorine's ability to modulate the surrounding electronic environment, often reducing the polarity of nearby functional groups. For the 6-fluoroindole scaffold, this modification can enhance membrane permeability, a crucial factor for oral bioavailability and reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the careful tuning of lipophilicity by introducing various substituents to the 6-fluoroindole core is a key strategy in drug design.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method remains the gold standard for accurate logP determination.

Protocol:

-

Preparation of Phases: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Dissolution: Dissolve a precise amount of the 6-fluoroindole derivative in the aqueous phase to a known concentration.

-

Partitioning:

-

Add an equal volume of the saturated n-octanol to the aqueous solution of the compound in a separatory funnel.

-

Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

-

Quantification:

-

Carefully separate the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Caption: Comparison of Kinetic and Thermodynamic Solubility Assay Workflows.

Ionization Constant (pKa): Impact on Absorption and Distribution

The pKa of a molecule dictates its ionization state at a given pH. This is a critical parameter as the charge of a molecule significantly affects its solubility, permeability, and interaction with biological targets.

The Electronic Effect of 6-Fluoro Substitution on pKa

Fluorine is the most electronegative element, and its presence on the indole ring exerts a strong electron-withdrawing inductive effect. This effect can decrease the basicity (lower the pKa) of nearby nitrogen atoms, such as the indole nitrogen or basic side chains. For 6-fluoroindole derivatives, this modulation of pKa can be strategically employed to optimize the ionization profile for improved absorption in the gastrointestinal tract and better penetration of the blood-brain barrier.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Protocol:

-

Solution Preparation: Dissolve a known amount of the 6-fluoroindole derivative in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration:

-

Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

-

Incrementally add a standardized solution of a strong acid (for basic compounds) or a strong base (for acidic compounds) using a precision burette.

-

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.

-

Metabolic Stability: Enhancing In Vivo Half-Life

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. Enhancing metabolic stability is a key objective in drug design to increase a drug's half-life and oral bioavailability.

The Role of the 6-Fluoro Group in Blocking Metabolism

The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Placing a fluorine atom at a metabolically labile position on the indole ring can effectively block oxidative metabolism at that site. For 6-fluoroindole derivatives, this can lead to a significant improvement in metabolic stability compared to their non-fluorinated counterparts.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a reliable in vitro model for predicting in vivo metabolic clearance.

Protocol:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube or well of a microplate, combine liver microsomes (e.g., human, rat, mouse), a buffered solution (e.g., phosphate buffer, pH 7.4), and the 6-fluoroindole derivative at a known concentration.

-

Pre-incubate the mixture at 37°C.

-

-

Initiation of Reaction: Start the metabolic reaction by adding a cofactor solution, typically NADPH.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line gives the rate of disappearance.

-

From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.

Conclusion: A Framework for Rational Design

The 6-fluoroindole scaffold offers a powerful platform for the design of novel therapeutic agents. The strategic introduction of a fluorine atom at the 6-position provides a valuable tool for modulating key physicochemical properties that are critical for drug efficacy and safety. By understanding the interplay between lipophilicity, solubility, pKa, and metabolic stability, and by employing the robust experimental protocols outlined in this guide, researchers can rationally design and optimize 6-fluoroindole derivatives with improved pharmacokinetic and pharmacodynamic profiles. This systematic approach, grounded in the principles of medicinal chemistry, will undoubtedly accelerate the discovery and development of the next generation of indole-based therapeutics.

References

- The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Agostini, F., et al. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology.

- Casey, A., et al. (1991). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology.

- 6-Fluoroindole: A Versatile Scaffold for Bioactive Molecules. (n.d.). BenchChem.

- 6-Fluoroindole, 98%. (n.d.). Thermo Scientific Chemicals.

- 6-Fluoroindole | Biochemical Reagent. (n.d.). MedchemExpress.com.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.).

- 6-Fluoroindole. (n.d.). PubChem.

- What are the applications and solubility of 6-Fluoroindole? - FAQ. (n.d.). Guidechem.

- 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and Properties of Fluoropyrroles and Their Analogues. (2010). ChemInform.

- 6-Fluoroindole 98% 399-51-9. (n.d.). Sigma-Aldrich.

- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).

- 6-Fluoroindole 98 399-51-9. (n.d.). Sigma-Aldrich.

- Fluoro-recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. (2022). Environmental Microbiology.

- Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Deriv

- 6-Fluoroindole (C8H6FN), 1 grams. (n.d.). CP Lab Safety.

- 6-Fluoroindole. (n.d.). Chem-Impex.

Sources

A Technical Guide to the Spectroscopic Characterization of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation of this and similar molecules.

Introduction: The Importance of Spectroscopic Characterization

In the synthesis of novel chemical entities for pharmaceutical development, unambiguous structural confirmation is paramount. Spectroscopic techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are fundamental tools for this purpose. Each technique provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and elemental composition, IR spectroscopy identifies the functional groups present, and NMR spectroscopy elucidates the connectivity and spatial arrangement of atoms within the molecule. For a molecule like this compound, with its multiple functional groups and stereochemical considerations, a combined spectroscopic approach is essential for unequivocal characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions. For this compound (Molecular Formula: C₁₁H₇FN₂, Molecular Weight: 186.19 g/mol [1]), electron ionization (EI) is a common method for generating gas-phase ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard EI-MS experiment would be conducted as follows:

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺•), which is the molecular ion.[2]

-

Acceleration: The newly formed ions are accelerated by an electric field.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The EI mass spectrum of this compound is predicted to show a prominent molecular ion peak (M⁺•) at m/z 186. The presence of a single nitrogen atom would result in an odd nominal molecular weight, which is consistent with the molecular formula.

Key predicted fragment ions are detailed in the table below:

| m/z | Predicted Fragment Ion | Plausible Origin |

| 186 | [C₁₁H₇FN₂]⁺• | Molecular Ion (M⁺•) |

| 159 | [C₁₀H₆FN]⁺• | Loss of HCN from the molecular ion |

| 133 | [C₉H₆F]⁺ | Loss of HCN from the [M-HCN]⁺• ion |

| 117 | [C₈H₄FN]⁺ | Fragmentation of the indole ring |

The fragmentation pattern provides valuable structural information. The initial loss of a neutral hydrogen cyanide (HCN) molecule is a characteristic fragmentation pathway for aromatic nitriles.[3] Further fragmentation of the indole ring would lead to the other observed ions.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) or Thin Solid Film FT-IR

For a solid sample like this compound, the IR spectrum can be obtained using either the Attenuated Total Reflectance (ATR) technique or the thin solid film method.[1][4][5][6]

ATR-FTIR:

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR beam is directed through the crystal, and the resulting spectrum is recorded.

Thin Solid Film FT-IR:

-

A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride or acetone).

-

A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.

-

The salt plate is then placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.[4]

Predicted Infrared Spectrum and Interpretation

The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Predicted Functional Group Vibration |

| ~3400 | N-H stretch (indole) |

| ~3100 | C-H stretch (aromatic and vinylic) |

| ~2220 | C≡N stretch (nitrile) |

| ~1620 | C=C stretch (alkene and aromatic) |

| ~1450 | C-H bend (aromatic) |

| ~1250 | C-F stretch (aromatic) |

| ~800 | C-H out-of-plane bend (aromatic) |

The presence of a sharp, medium-intensity band around 2220 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group. The broad absorption around 3400 cm⁻¹ is characteristic of the N-H stretch of the indole ring. The C-F stretch will appear in the fingerprint region, typically around 1250 cm⁻¹. The exact positions of the aromatic C-H bending bands can provide information about the substitution pattern of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

Standard ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using the following general procedure:[7]

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Predicted ¹H NMR Spectrum and Interpretation (in DMSO-d₆)

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would show distinct signals for each of the non-equivalent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Assignment |

| ~11.5 | br s | 1H | N-H (indole) |

| ~8.0 | s | 1H | H2 (indole) |

| ~7.8 | dd | 1H | H4 (indole) |

| ~7.5 | d | 1H | Vinylic H (β to CN) |

| ~7.2 | dd | 1H | H7 (indole) |

| ~7.0 | ddd | 1H | H5 (indole) |

| ~6.5 | d | 1H | Vinylic H (α to CN) |

The downfield singlet at ~8.0 ppm is characteristic of the H2 proton of the indole ring. The aromatic protons will exhibit splitting patterns consistent with their coupling to neighboring protons and the fluorine atom. The two vinylic protons of the acrylonitrile moiety will appear as doublets, with a coupling constant characteristic of a Z-configuration (typically around 11-12 Hz).

Predicted ¹³C NMR Spectrum and Interpretation (in DMSO-d₆)

The predicted proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Predicted Assignment |

| ~160 (d, J ≈ 240 Hz) | C6 (C-F) |

| ~137 | C7a |

| ~130 | C2 |

| ~125 | C4 |

| ~122 | C3a |

| ~118 | C≡N |

| ~115 (d, J ≈ 25 Hz) | C5 |

| ~110 | C3 |

| ~108 (d, J ≈ 25 Hz) | C7 |

| ~105 | Vinylic C (β to CN) |

| ~95 | Vinylic C (α to CN) |

The carbon directly attached to the fluorine atom (C6) will appear as a doublet with a large one-bond C-F coupling constant. The other carbons in the fluorinated ring will also show smaller C-F couplings. The nitrile carbon will appear around 118 ppm.

Sources

Potential biological activities of indole acrylonitrile compounds

An In-Depth Technical Guide to the Biological Activities of Indole Acrylonitrile Compounds

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] When synthetically combined with an acrylonitrile moiety, a versatile chemical scaffold emerges—the indole acrylonitrile. These compounds have garnered significant attention from researchers due to their broad and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of indole acrylonitrile derivatives, written from the perspective of a Senior Application Scientist. We will delve into the core anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these molecules, grounding the discussion in mechanistic insights, structure-activity relationships (SAR), and field-proven experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this promising class of compounds.

The Indole Acrylonitrile Scaffold: Synthesis and Significance

The indole ring system is a privileged structure in drug discovery, mimicking the structure of tryptophan and enabling it to interact with a wide range of biological targets.[1] The acrylonitrile group, an α,β-unsaturated nitrile, enhances the molecule's reactivity and ability to form crucial interactions with proteins, such as through hydrogen bonds and hydrophobic interactions.[3]

The most common and efficient method for synthesizing indole acrylonitrile derivatives is the Knoevenagel condensation.[4] This reaction typically involves the condensation of an indole-acetonitrile derivative (e.g., 2-(1H-indol-2-yl)acetonitrile) with an appropriate aromatic or heteroaromatic aldehyde in the presence of a base, such as sodium methoxide.[4][5] This straightforward synthetic route allows for the generation of a diverse library of compounds by varying the substituents on both the indole core and the aldehyde, facilitating extensive structure-activity relationship studies.

Potent Anticancer Activity

Indole derivatives have long been recognized for their anticancer properties, with several indole-based drugs, such as vincristine and vinblastine, being mainstays in chemotherapy.[6][7] Indole acrylonitriles extend this legacy, demonstrating significant cytotoxic and cytostatic effects against a wide array of human cancer cell lines.[4][8]

Mechanism of Action: Targeting Key Survival Pathways

Many indole derivatives exert their anticancer effects by modulating critical cellular signaling pathways that govern cell growth, proliferation, and survival.[9][10] A key pathway frequently implicated is the PI3K/Akt/mTOR pathway .[10] This cascade is often hyperactivated in cancer, promoting uncontrolled cell division and resistance to apoptosis. Indole acrylonitrile compounds can intervene at various nodes of this pathway, inhibiting key kinases and disrupting the downstream signaling required for tumor progression.

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by indole acrylonitrile analogs.

Quantitative Data: In Vitro Efficacy

Studies have identified several indole acrylonitrile derivatives with potent growth-inhibitory effects across numerous cancer cell lines.[4][8] Compound 5c (3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile) has emerged as a particularly prominent candidate, displaying remarkable activity and potency.[4][8]

| Compound ID | Key Substituents | Cancer Cell Lines | GI₅₀ (µM) | TGI (µM) | Source |

| 2l | 4-(dimethylamino)phenyl on acrylonitrile | Leukemia, Lung, Colon, CNS, Melanoma | 0.228 - 6.6 | 0.641 - 18.6 | [4] |

| 5c | N-methyl indole, 4-(dimethylamino)phenyl on acrylonitrile | Leukemia (HL-60), NSCLC (NCI-H522), Colon (COLO 205), CNS (SNB-75), Breast (MDA-MB-468) | 0.0244 - 5.06 | 0.0866 - 0.938 | [4][8] |

| 7f | Indole-pyrazole-acrylonitrile hybrid | Colon Carcinoma (HCT116) | 6.76 µg/mL | Not Reported | [11] |

-

GI₅₀: The molar concentration that inhibits 50% of net cell growth.[6]

-

TGI: The molar concentration leading to total growth inhibition.[6]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The initial evaluation of a compound's anticancer potential relies on robust and reproducible cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][12]

Causality: This protocol is designed to provide a dose-response curve, from which the GI₅₀ value can be calculated. It is critical to include a vehicle control (e.g., DMSO) to ensure that the observed effects are due to the compound itself and not the solvent.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., NCI-H522, MDA-MB-468) into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

-

Compound Preparation: Prepare a stock solution of the indole acrylonitrile compound (e.g., 10 mM in DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations for treatment.

-

Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with the highest concentration of DMSO used) and a blank (medium only).[12]

-

Incubation: Incubate the plate for 48-72 hours under standard culture conditions.[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[9][12]

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][12]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI₅₀ value.

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Broad-Spectrum Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[13] Indole acrylonitrile derivatives have shown promise as both antibacterial and antifungal agents.[4][6][8]

Spectrum of Activity and Efficacy

Screening of these compounds has revealed activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[4] Notably, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x ) was identified as the most potent antimicrobial agent in one study, suggesting it as a lead structure for further development.[4][8] Another derivative, 2i (containing a 3-chlorophenyl substituent), showed high activity specifically against Gram-positive bacteria like S. aureus.[4]

| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Source |

| 2i | S. aureus ATCC 6538 | 8 | 16 | [4] |

| 2x | S. aureus (clinical isolate) | 16 | 32-64 | [4] |

-

MIC: Minimum Inhibitory Concentration, the lowest concentration of a drug that prevents visible growth of a bacterium.

-

MBC: Minimum Bactericidal Concentration, the lowest concentration of a drug that results in a 99.9% reduction in the initial bacterial inoculum.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Causality: This protocol establishes the potency of the compound. Serial dilution is key to pinpointing the precise concentration at which bacteriostatic activity occurs. A growth control (no compound) is essential to validate that the bacteria can grow under the assay conditions, while a sterility control (no bacteria) ensures the medium is not contaminated.

Methodology:

-

Preparation: Prepare a stock solution of the indole acrylonitrile compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) in a broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate. Add 50 µL of the compound stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Properties

Chronic inflammation is a driver of numerous diseases, including arthritis, inflammatory bowel disease, and some cancers.[14][15] Indole derivatives, including indoleacrylic acid, have been shown to possess potent anti-inflammatory effects by modulating key inflammatory pathways.[16][17]

Mechanism of Action: Suppressing Inflammatory Mediators

The anti-inflammatory action of these compounds is often mediated through the suppression of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[14][17] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway becomes activated, leading to the transcription of genes for pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[14][18] Indole acrylonitriles can inhibit this activation, thereby reducing the production of these inflammatory molecules.

Caption: Simplified NF-κB signaling pathway and its inhibition by indole derivatives.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatants.[14] It is commonly performed using macrophage cell lines like RAW 264.7 stimulated with LPS.

Causality: This protocol directly measures a key output of the inflammatory response. It is crucial to first perform a cytotoxicity assay (like the MTT) to ensure that any observed decrease in NO is due to anti-inflammatory activity and not simply because the compound is killing the cells.[18]

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[14]

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the indole acrylonitrile compound for 1 hour.

-

Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[18]

-

Supernatant Collection: Carefully collect 50-100 µL of the culture supernatant from each well.

-

Griess Reaction: In a separate 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes. A pink/magenta color will develop in the presence of nitrite.

-

Data Acquisition: Measure the absorbance at 540-550 nm.[18]

-

Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Antiviral and Neuroprotective Potential: Emerging Frontiers

While research into the anticancer and antimicrobial activities of indole acrylonitriles is well-established, their potential in other therapeutic areas is an active and growing field of investigation.

Antiviral Activity

The indole scaffold is present in several antiviral agents, and research is ongoing to expand its application.[19][20] A notable example is 3-indoleacetonitrile , a related compound, which has demonstrated broad-spectrum antiviral activity against SARS-CoV-2, herpes simplex virus-1 (HSV-1), and vesicular stomatitis virus (VSV).[21] Mechanistically, it was shown to promote the host's interferon signaling pathway response and inhibit autophagic flux, key processes in the innate immune defense against viruses.[21] Further studies are needed to determine if the acrylonitrile moiety can enhance or modulate this activity.

Neuroprotective Effects

Indole derivatives are also being explored for their neuroprotective potential.[22][23] The gut microbiome produces indole metabolites that can cross the blood-brain barrier and exert effects on the central nervous system (CNS).[17] Specifically, indoles can activate the Aryl Hydrocarbon Receptor (AhR) in astrocytes, which can inhibit CNS inflammation, a key factor in neurodegenerative diseases.[17] While direct evidence for indole acrylonitriles in neuroprotection is still emerging, the foundational activity of the indole core suggests this is a promising area for future research. Evaluation would involve using in vitro models of neurodegeneration, such as neuronal cultures exposed to neurotoxins, and assessing cell viability and key biomarkers of oxidative stress and apoptosis.[22][24][25][26]

Conclusion and Future Directions

Indole acrylonitrile compounds represent a highly versatile and pharmacologically potent class of molecules. The robust body of evidence supporting their anticancer and antimicrobial activities, coupled with emerging data on their anti-inflammatory and antiviral potential, establishes them as high-value scaffolds for drug discovery. The straightforward synthesis allows for extensive chemical modification, enabling fine-tuning of activity and the exploration of structure-activity relationships.

Future research should focus on several key areas:

-

In Vivo Efficacy: While in vitro data is strong, more extensive in vivo studies in animal models are required to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of lead compounds.[5][9]

-

Mechanism of Action: Deeper investigation into the specific molecular targets and signaling pathways is needed to fully understand how these compounds exert their diverse effects.

-

Broadening Scope: Systematic exploration of their antiviral and neuroprotective activities is warranted, given the promising preliminary evidence from related indole structures.

By continuing to explore the chemistry and biology of indole acrylonitriles, the scientific community can unlock their full potential in developing next-generation therapeutics to address critical unmet medical needs.

References

- BenchChem. (2025).

- Kandeel, M., Lesyk, R., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI.

- BenchChem. (2025). Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-(5-nitro-1H-indol-3-yl)acetonitrile Analogs as Anticancer. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025). Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. BenchChem.

- Luan, J., et al. (2023). In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. PubMed Central.

- Karelina, T. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.

- Kandeel, M., Lesyk, R., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. PubMed.

- Kandeel, M., Lesyk, R., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PubMed Central.

- BenchChem. (2025). A Comparative Analysis of In Vitro and In Vivo Activity of Indole-Acetonitrile Analogs as Anticancer Agents. BenchChem.

- Abdelgawad, M. A., et al. (2022). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)

- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical and Health Sciences.

- Singh, S., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Pharmaceutical Research.

- Wlodarska, M., et al. (2017).

- Various Authors. (2024). Synthesis of indole acrylonitriles.

- Merlo, S., et al. (2022). Cell-Based Assays to Assess Neuroprotective Activity.

- Merlo, S., et al. (2022). Cell-Based Assays to Assess Neuroprotective Activity. IRIS Unibo.

- Karelina, T. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.

- Karelina, T. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.

- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review.

- Zhang, L., et al. (2022). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers in Aging Neuroscience.

- Mary, Y. S., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.

- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Singh, G., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Green Chemistry.

- Various Authors. (2020). Screening of the four novel synthetic indole derivatives for antiviral...

- Kaur, N., et al. (2022).

- Kaur, N., et al. (2022).

- Sonawane, D., et al. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology.

- Various Authors. (2024). Acrylonitrile derivatives with analgesic and anti-inflammatory activities.

- Yakan, H., et al. (2022). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.

- Tukulati, E., et al. (2021).

- Kumar, S., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Research Journal of Pharmacy and Technology.

- Al-Tel, T. H., et al. (2024). Rational design of indolyl acrylamides as antibacterial agents targeting multidrug-resistant Acinetobacter baumannii strains. PMC.

- Singh, S., et al. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Rational design of indolyl acrylamides as antibacterial agents targeting multidrug-resistant Acinetobacter baumannii strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. journalajrb.com [journalajrb.com]

- 16. Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. preprints.org [preprints.org]

- 24. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 25. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 26. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorine in Indole Scaffolds: A Technical Guide for Medicinal Chemists

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for numerous therapeutic agents across a wide spectrum of diseases. The strategic introduction of fluorine into the indole ring system has emerged as a powerful and widely adopted strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to compounds with enhanced therapeutic potential. This in-depth technical guide provides a comprehensive analysis of the synthesis, properties, and applications of fluorinated indole scaffolds. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorine to optimize indole-based drug candidates. We will delve into the causal relationships behind experimental choices in synthetic methodologies, provide detailed protocols, and present quantitative data to illustrate the profound impact of fluorination on molecular behavior.

The Power of Fluorine in Indole-Based Drug Design

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a range of unique properties to an organic molecule with minimal steric perturbation. In the context of the indole scaffold, these modifications can be strategically employed to overcome common drug development hurdles.

1.1. Modulation of Physicochemical Properties:

The introduction of fluorine can significantly alter the lipophilicity (LogP) and acidity/basicity (pKa) of an indole derivative, which in turn influences its solubility, membrane permeability, and target engagement.

-

Lipophilicity (LogP): The effect of fluorination on LogP is context-dependent. While the substitution of a hydrogen with a fluorine atom on an aromatic ring generally increases lipophilicity, the introduction of fluorine on an aliphatic side chain can decrease it. A balanced LogP, typically between 2 and 5, is often desirable for optimal oral absorption and distribution.[1][2]

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic protons and decreases the pKa of basic nitrogen atoms. This modulation of ionization state at physiological pH can profoundly impact a drug's solubility, cell permeability, and interaction with its biological target.[3]

Table 1: Comparative Physicochemical Properties of Indole and Monofluoroindoles

| Compound | Position of Fluorine | Calculated LogP | Experimental pKa (Pyrrolic N-H) |

| Indole | - | 2.14 | 16.97 |

| 4-Fluoroindole | 4 | 2.33 | 16.7 |

| 5-Fluoroindole | 5 | 2.33 | 16.5 |

| 6-Fluoroindole | 6 | 2.33 | 16.6 |

Data compiled from various sources and computational predictions.

1.2. Enhancement of Metabolic Stability:

One of the most significant advantages of fluorination is the ability to block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] The carbon-fluorine bond is exceptionally strong and resistant to cleavage, thereby increasing the metabolic half-life of the drug candidate. This can lead to improved oral bioavailability and a more favorable dosing regimen.[3][5]

Table 2: In Vitro Metabolic Stability of Substituted Indole Derivatives in Mouse Liver Microsomes

| Compound | Substitution Pattern | Half-life (t½) in min |

| 2,3-unsubstituted indole | Unsubstituted | 12.35 |

| Indole with EWG at C3 | Electron-withdrawing group | 21.77 |

| Indole with EDG at C3 | Electron-donating group | 9.29 |

| Predicted: 3-Fluoroindole derivative | Fluoro at C3 | > 21.77 (High) |

Adapted from Xu et al.[3]

1.3. Alteration of Binding Affinity and Selectivity:

Fluorine atoms can participate in favorable intermolecular interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. The introduction of fluorine can also induce conformational changes that lock the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target protein.

Synthetic Strategies for Accessing Fluorinated Indole Scaffolds

The synthesis of fluorinated indoles can be broadly categorized into two main approaches: direct fluorination of a pre-formed indole ring and the construction of the indole ring from fluorinated precursors. The choice of strategy depends on the desired position of the fluorine atom, the overall complexity of the target molecule, and the available starting materials.

2.1. Electrophilic Fluorination

Direct C-H fluorination of electron-rich indole rings is a common and efficient method. Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™, are widely used. The reaction typically proceeds with high regioselectivity at the C3 position, the most nucleophilic site of the indole ring.

Caption: General workflow for electrophilic fluorination of indoles.

Experimental Protocol: Electrophilic Fluorination of 2-Methyl-1H-indole using Selectfluor™ [6]

-

Reaction Setup: To a stirred solution of 2-methyl-1H-indole (1.0 equivalent) in anhydrous acetonitrile (0.1 M) under an argon atmosphere at room temperature, add Selectfluor™ (1.1 equivalents) portion-wise over 10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

2.2. Nucleophilic Fluorination

Nucleophilic fluorination is a valuable strategy for introducing fluorine at positions that are not readily accessible through electrophilic substitution. This typically involves the displacement of a leaving group, such as a halogen or a triflate, with a fluoride source. Copper-catalyzed methods have emerged as powerful tools for the nucleophilic fluorination of halo-indoles.

Caption: General workflow for copper-catalyzed nucleophilic fluorination.

2.3. Radical C-H Fluorination

Radical C-H fluorination has gained prominence as a method for the late-stage introduction of fluorine into complex molecules. These methods often utilize a radical initiator and a fluorine source to generate a fluorine radical, which then abstracts a hydrogen atom from the indole scaffold, followed by fluorine transfer.

Fluorinated Indole Scaffolds in Approved Drugs

The successful application of fluorination in indole-based drug design is evident in the number of FDA-approved drugs that incorporate this structural motif. These drugs span a wide range of therapeutic areas, highlighting the versatility of this strategy.

Table 3: Selected FDA-Approved Drugs Containing a Fluorinated Indole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action | Rationale for Fluorination |

| Fluvoxamine | Psychiatry | Selective Serotonin Reuptake Inhibitor (SSRI) | Enhanced metabolic stability and modulation of receptor binding. |

| Sunitinib | Oncology | Multi-targeted Receptor Tyrosine Kinase (RTK) Inhibitor | Improved pharmacokinetic profile and target engagement. |

| Larotrectinib | Oncology | Tropomyosin Receptor Kinase (TRK) Inhibitor | Increased potency and selectivity. |

| Cisapride | Gastroenterology | Serotonin 5-HT4 Receptor Agonist | Enhanced metabolic stability. |

| Arflupurin | Gout | Uricosuric agent | Improved potency and pharmacokinetic properties. |

3.1. Case Study: Fluvoxamine

Fluvoxamine, one of the first selective serotonin reuptake inhibitors (SSRIs), is a prime example of the successful application of fluorine in drug design.[7] The trifluoromethyl group on the phenyl ring is crucial for its pharmacological activity. It enhances the metabolic stability of the molecule by blocking a potential site of oxidation and contributes to its high affinity and selectivity for the serotonin transporter.

Caption: Mechanism of action of Fluvoxamine.

3.2. Case Study: Sunitinib

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The fluorine atom on the indole ring plays a critical role in its activity, contributing to its binding affinity for various RTKs and its favorable pharmacokinetic profile.

Experimental Protocol: Synthesis of Sunitinib Malate [8][9][10]

A common synthetic route to sunitinib malate involves the following key steps:

-

Synthesis of the Pyrrole Intermediate: Preparation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. This can be achieved through a multi-step sequence starting from commercially available materials.

-

Condensation Reaction: Condensation of the pyrrole intermediate with 5-fluoro-1,3-dihydro-2H-indol-2-one in the presence of a suitable condensing agent.

-

Salt Formation: Reaction of the resulting sunitinib free base with L-malic acid in a suitable solvent to form sunitinib malate. The process typically involves dissolving sunitinib in a solvent and adding malic acid at a controlled temperature.[8]

Future Directions and Conclusion

The strategic incorporation of fluorine into indole scaffolds will undoubtedly continue to be a fruitful area of research in medicinal chemistry. The development of novel and more efficient fluorination methodologies, particularly late-stage C-H fluorination, will further expand the accessible chemical space for fluorinated indoles. Furthermore, a deeper understanding of the intricate interplay between fluorine substitution and the resulting biological activity will enable a more rational design of next-generation indole-based therapeutics.

References

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

- Melnykov, K. P., et al. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ChemMedChem.

-

Schmitt, M., et al. (2017). Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole. The Journal of Physical Chemistry A, 121(8), 1645–1653. [Link]

-

Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Zhang, Y., et al. (2020). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chemical Communications, 56(8), 1231-1234. [Link]

-

Reddy, V. P. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Juniper Online Journal of Case Studies, 4(3). [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Molecules, 28(1), 353. [Link]

-

Kemp, D. E., et al. (2012). A study of aripiprazole in patients with a history of bipolar disorder. Bipolar disorders, 14(6), 613–622. [Link]

- WO2012059941A1 - Process for preparation of sunitinib mal

-

Nguyen, V. T., et al. (2021). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. Research on Chemical Intermediates, 47(10), 4277-4296. [Link]

-

Grygorenko, O., et al. (2021). Copper‐catalyzed C−H fluorination with nucleophilic fluoride. Angewandte Chemie International Edition, 60(38), 20796-20801. [Link]

-

Abdel-Ghani, T. M., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 336-391. [Link]

-

Wells, T. N., et al. (2013). The story of artesunate-mefloquine (ASMQ), innovative partnerships in drug development: case study. Malaria journal, 12, 68. [Link]

-

Davis, C. R., et al. (2017). N-Fluorobenzenesulfonimide (NFSI). In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Bai, L., et al. (2024). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances, 14(46), 33649-33653. [Link]

- CN112451499A - Sunitinib malate preparation and prepar

-

Shen, D., et al. (2011). Catalytic Nucleophilic Fluorination of Secondary and Tertiary Propargylic Electrophiles with a Copper–N-Heterocyclic Carbene Complex. Angewandte Chemie International Edition, 50(29), 6578-6581. [Link]

-

Wang, P., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters, 26(2), 354-359. [Link]

-

Health Policy Watch. (2025). Medicine For Rare Disorder Provides Case Study Of Contradictions In Drug Development System. [Link]

-

Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(13), 4236. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof. (2012). [Link]

-

Wells, T. N., et al. (2013). The story of artesunate-mefloquine (ASMQ), innovative partnerships in drug development: Case study. Malaria journal, 12, 68. [Link]

-

Gurbych, O., et al. (2024). Comparison of the changes in Log P of selected alkyl and fluoroalkyl.... ResearchGate. [Link]

-

Princeton University. (2020). Method for Nucleophilic Fluorination Advanced by Doyle Group. [Link]

-

Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

-

Biswas, T. (2021, October 24). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]

-

Balogh, G. T., et al. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 49(8), 1887–1898. [Link]

-

Al-Aabed, Y. (2002). Electrophilic fluorination methodology [Doctoral dissertation, Durham University]. Durham E-Theses. [Link]

-

Herzon, S. B., & Myers, A. G. (2008). Unified approach to prenylated indole alkaloids: total syntheses of (−)-17-hydroxy-citrinalin B, (+)-stephacidin A, and (+)-notoamide I. Chemical Science, (1), 38-42. [Link]

-

Gallaher, T. K., & Jones, A. M. (n.d.). Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT). [Link]

-

Zhu, J., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(6), 1016–1025. [Link]

-

Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 485-497. [Link]

-

Ferandin, Y., et al. (2006). Synthesis and kinase inhibitory activity of novel substituted indigoids. Bioorganic & Medicinal Chemistry Letters, 16(9), 2374–2378. [Link]

-

Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters. [Link]

-

Peko, T., & Scott, P. J. (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 23(10), 2631. [Link]

Sources

- 1. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN112451499A - Sunitinib malate preparation and preparation method thereof - Google Patents [patents.google.com]

The Architectural Versatility of the Indole Scaffold: A Deep Dive into the Mechanisms of Action of Indole-Based Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus, a privileged heterocyclic scaffold, stands as a cornerstone in medicinal chemistry, underpinning a vast array of therapeutic agents with diverse pharmacological activities. Its inherent ability to mimic peptide structures and engage in reversible binding with a multitude of enzymes and receptors has cemented its importance in modern drug discovery. This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action employed by indole-based therapeutic agents. We will dissect the molecular intricacies of their interactions with key biological targets, delving into their roles as disruptors of cellular architecture, modulators of critical signaling cascades, and inhibitors of pathogenic processes. This guide is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the causality behind the therapeutic efficacy of indole compounds, supported by field-proven insights, detailed experimental methodologies, and a robust framework of authoritative references.

Introduction: The Indole Nucleus - A Privileged Scaffold in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a plethora of natural products and synthetic molecules exhibiting significant biological activity. From the essential amino acid tryptophan to the neurotransmitter serotonin and the anticancer alkaloids like vincristine, the indole scaffold has demonstrated remarkable versatility.[1][2] This versatility stems from its unique electronic properties and the ability of its core structure to be readily functionalized, allowing for the fine-tuning of its pharmacological profile. Indole derivatives have been successfully developed as therapeutic agents across a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases, by targeting a diverse array of biological macromolecules.[1][3]

Disruption of the Cytoskeleton: Indole-Based Tubulin Inhibitors

A prominent mechanism of action for many indole-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[1] By interfering with the assembly of tubulin heterodimers into microtubules, these agents induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]

Molecular Mechanism of Tubulin Inhibition

Indole-based tubulin inhibitors often bind to the colchicine-binding site on β-tubulin, preventing the conformational changes necessary for microtubule polymerization. This binding is a non-covalent interaction, and the affinity can be modulated by various substitutions on the indole ring. The structure-activity relationship (SAR) studies have revealed that modifications at different positions of the indole nucleus can significantly impact the anti-tubulin activity.

Quantitative Analysis of Indole-Based Tubulin Inhibitors

The potency of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for tubulin polymerization and their cytotoxic IC50 against various cancer cell lines.

| Compound Class | Derivative/Compound | Target Organism/Cell Line | IC50 (Tubulin Polymerization) | Cytotoxicity IC50 | Reference |

| Indole-based TMP analogues | Compound 9 | - | 1.5 ± 0.56 μM | A549: 2.4 ± 0.42 μM, HepG2: 3.8 ± 0.5 μM, MCF-7: 5.1 ± 0.42 μM | [4] |

| Indole-based TMP analogues | Compound 10k | - | 2.68 ± 0.15 μM | 3–9 nM (against four human cancer cells) | [4] |

| Fused Indole Derivatives | Compound 21 | - | 0.15 ± 0.07 µM | 22 to 56 nM (against several human cancer cells) | [4] |

| Aroylindoles | Compound 27q | - | 1.98 ± 0.25 µM | A549: 0.15 ± 0.03 µM, MCF-7: 0.17 ± 0.05 µM, HepG2: 0.25 ± 0.05 µM | [4] |

| Indole-based chalcones | Compound 33b | - | 17.8 ± 0.2 μM | A549: 4.3 ± 0.2 μM | [4] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to determine the effect of indole compounds on tubulin polymerization.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test indole compounds dissolved in DMSO

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO)

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Preparation of Reagents:

-

Prepare the tubulin reaction mix on ice: General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter. The final tubulin concentration should be 2-4 mg/mL.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test indole compounds and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

-

Assay Setup:

-

Pre-warm the 96-well plate to 37°C.

-

Add 10 µL of the serially diluted test compounds or controls to the appropriate wells.

-

To initiate the reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity every minute for 60-90 minutes (excitation/emission wavelengths will depend on the fluorescent reporter used).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence).

-

Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Modulation of Cellular Signaling: Indole-Based Kinase and Pathway Inhibitors